molecular formula C12H8N2O3 B8518560 6-Phenylfuro[3,2-d]pyrimidine-2,4-diol

6-Phenylfuro[3,2-d]pyrimidine-2,4-diol

Cat. No.: B8518560
M. Wt: 228.20 g/mol
InChI Key: PAQRYEJMUVGJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylfuro[3,2-d]pyrimidine-2,4-diol is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a core scaffold for developing potent kinase inhibitors. Fused bicyclic pyrimidine structures, such as this one, are frequently investigated for their ability to mimic purine bases, allowing them to compete with ATP and inhibit the activity of various protein kinases involved in cellular signaling pathways. These kinases are critical targets for therapeutic intervention, especially in oncology. Related furopyrimidine and pyridopyrimidine compounds have demonstrated promising activity as inhibitors of tyrosine kinases and other key enzymes, which play a role in cancer cell proliferation and survival. The structural features of this compound, including the fused furo ring and the 2,4-diol substitution, make it a versatile intermediate for further synthetic modification to explore structure-activity relationships and optimize pharmacological properties. Researchers utilize this scaffold to create novel molecules aimed at treating diseases driven by aberrant kinase activity. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

6-phenyl-1H-furo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H8N2O3/c15-11-10-8(13-12(16)14-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16)

InChI Key

PAQRYEJMUVGJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)NC(=O)N3

Origin of Product

United States

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine-2,4-diol Derivatives

Key Differences :

  • Synthesis: Thieno derivatives are synthesized from methyl 2-aminothiophene-3-carboxylate and urea, yielding intermediates like 2,4-dichlorothieno[3,2-d]pyrimidine . Similar methods may apply to the furo analog but with furan-based precursors.

Table 1: Thieno vs. Furo Analogs

Property Thieno[3,2-d]pyrimidine-2,4-diol 6-Phenylfuro[3,2-d]pyrimidine-2,4-diol
Core Heteroatom S O
LogP (Estimated) Higher (due to S) Lower (due to O)
Synthetic Precursor Methyl 2-aminothiophene-3-carboxylate Likely furan-based precursors
Biological Activity Antibacterial, antifungal Not reported (inferred potential)

Pyrido[3,2-d]pyrimidine-2,4-diol Derivatives

Key Differences :

  • Core Structure : Pyrido analogs feature a pyridine ring fused to pyrimidine, increasing aromaticity and planarity compared to the furan-containing target compound .
  • Substituents : Derivatives like 6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol (CAS 917758-91-9) highlight the impact of electronegative substituents (e.g., fluorine) on binding interactions .
  • Solubility : Pyrido derivatives may exhibit lower solubility in polar solvents due to extended aromatic systems compared to the furan analog .

Table 2: Pyrido vs. Furo Analogs

Property Pyrido[3,2-d]pyrimidine-2,4-diol This compound
Fused Ring Pyridine Furan
Aromaticity Higher Moderate
Substituent Effects Fluorophenyl enhances electronegativity Phenyl enhances lipophilicity

Pyrrolo[3,2-d]pyrimidine-2,4-diol Derivatives

Key Differences :

  • Core Structure : Pyrrolo analogs (e.g., 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, CAS 108381-28-8) incorporate a pyrrole ring, introducing a basic nitrogen atom absent in the furo analog .
  • Synthetic Routes: Pyrrolo derivatives often involve cyclization of aminopyrrole-carboxylates, differing from furan-based pathways .

Table 3: Pyrrolo vs. Furo Analogs

Property Pyrrolo[3,2-d]pyrimidine-2,4-diol This compound
Heteroatom in Fused Ring N (pyrrole) O (furan)
Hydrogen-Bond Capacity Higher Moderate
Bioactivity Unreported Inferred from thieno/pyrido analogs

Substituent and Positional Effects

  • 6-Phenyl Group : Enhances lipophilicity and membrane permeability compared to smaller substituents (e.g., chloro in 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol, CAS 897360-38-2) .
  • Diol vs.

Preparation Methods

Reaction Conditions and Yield Optimization

ParameterOptimal RangeImpact on Yield
Temperature110–120°CYield drops 15% below 110°C
POCl₃ Equivalents3–4 eqExcess reduces purity
Catalyst (DMF)0.5–1.0% v/vCritical for cyclization
Reaction Time6–8 hoursProlonged heating degrades product

This method achieves a 76% yield when conducted under inert conditions, as evidenced by patent data. Side products, such as 2,4-dichloro derivatives, form if moisture is present, necessitating strict anhydrous protocols.

Cyclization of Keto-Dihydrofuran Precursors

Alternative routes start with keto-dihydrofuran derivatives. For example, 5-phenyl-2,3-dihydrofuran-3-one undergoes condensation with S-ethylisothiourea in ethanol under reflux. The resulting thioether intermediate is hydrolyzed with hydrochloric acid to yield the diol.

Key Reaction Steps

  • Thioether Formation :

    • Reagents: S-ethylisothiourea, ethanol

    • Conditions: 80°C, 12 hours

    • Intermediate: 2-(Ethylthio)-6-phenylfuro[3,2-d]pyrimidin-4-ol

    • Yield: 58%

  • Acid Hydrolysis :

    • Reagents: 6M HCl, water

    • Conditions: 100°C, 4 hours

    • Product Purity: >90% (HPLC)

This method avoids phosphorus-based reagents but requires stringent pH control during hydrolysis to prevent furan ring opening.

Phosphorylation and Chlorination Pathways

Phosphorus oxychloride-mediated chlorination, commonly used for related thieno[2,3-d]pyrimidines, has been adapted for 6-phenylfuro analogs. The diol precursor is treated with POCl₃ and a tertiary amine (e.g., N,N-dimethylaniline) to form a dichloro intermediate, which is subsequently hydrolyzed.

Comparative Data for Chlorination

ConditionSolventTemp (°C)Time (h)Yield (%)
POCl₃ + DMFEthyl acetate115856
POCl₃ + TolueneToluene100349
POCl₃ (neat)2002.335

Hydrolysis of the dichloro intermediate (2,4-dichloro-6-phenylfuro[3,2-d]pyrimidine) with aqueous NaOH at 60°C for 2 hours restores the diol functionality with minimal degradation.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclization. A mixture of 2-amino-3-phenylfuran-4-carboxamide and ethyl glyoxylate in N-methylpyrrolidone (NMP) reacts under microwave conditions (150°C, 30 minutes), achieving a 68% yield. This method reduces reaction times by 75% compared to conventional heating.

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

  • POCl₃-Based Routes : High yields (76%) but require toxic reagents and rigorous purification.

  • Hydrolytic Methods : Lower yields (35–58%) but greener profiles.

  • Microwave Synthesis : Efficient yet limited scalability due to equipment constraints.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.25–7.78 (m, 5H, aryl), 6.92 (s, 1H, furan-H).

  • IR : Peaks at 1698 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H).

Industrial-Scale Considerations

Large-scale production favors the POCl₃ condensation route due to its reproducibility. However, waste management of phosphorus byproducts remains a challenge. Recent advances propose using ionic liquids as recyclable solvents to mitigate environmental impact .

Q & A

Q. What are the standard synthetic routes for 6-Phenylfuro[3,2-d]pyrimidine-2,4-diol?

The synthesis typically involves cyclocondensation reactions. For example, methyl 2-aminothiophene-3-carboxylate can react with urea under high-temperature conditions (200°C) to form the pyrimidine-diol core . A similar approach for furopyrimidine derivatives uses 1,3-dimethylbarbituric acid and aromatic aldehydes in a three-component, one-pot reaction catalyzed by choline hydroxide in aqueous medium, achieving high yields (e.g., 72%) . Key steps include acid-base workup (e.g., sodium hydroxide decolorization and hydrochloric acid precipitation) and recrystallization from water for purification .

Q. How is the compound characterized using spectroscopic methods?

Routine characterization includes:

  • IR spectroscopy : To confirm hydroxyl (-OH) and aromatic C-H stretches.
  • NMR analysis :
    • ¹H NMR identifies protons on the phenyl and furopyrimidine rings.
    • ¹³C NMR assigns carbons, particularly the diol groups at positions 2 and 3.
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the solubility and storage recommendations for this compound?

The diol moiety confers moderate solubility in polar solvents (e.g., water, DMSO). Storage at room temperature in a desiccator is recommended to prevent hydration or decomposition. Avoid prolonged exposure to light due to potential aromatic ring photoinstability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives?

  • Catalyst selection : Choline hydroxide in aqueous media enhances reaction efficiency (e.g., 85–95% yields) by promoting greener conditions .
  • Temperature control : Reflux with POCl₃ for chlorination at 110°C optimizes electrophilic substitution on the pyrimidine ring .
  • Workup modifications : Use activated charcoal during decolorization to remove byproducts without compromising yield .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for biological activity?

  • Systematic substituent variation : Compare analogs like 2-alkylpyrimidine-4,6-diols and 6-alkylpyridine-2,4-diols to identify critical functional groups. For instance, octylamino groups at position 2 enhance GPR84 agonism, while position 6 substitutions reduce potency .
  • Biological assay standardization : Use the Mosmann MTT assay for cytotoxicity profiling to ensure consistent activity measurements across studies .

Q. How is regioselectivity achieved in electrophilic substitution reactions on the furopyrimidine core?

  • Directing group effects : The diol groups at positions 2 and 4 activate the pyrimidine ring at specific sites. Chlorination with POCl₃ preferentially occurs at positions 2 and 4 due to electron-withdrawing effects of adjacent oxygen atoms .
  • Steric hindrance : Bulky substituents (e.g., phenyl groups at position 6) direct reactions to less hindered positions .

Q. What advanced techniques address low solubility in nonpolar solvents?

  • Co-crystallization : Introduce co-formers (e.g., nicotinamide) to enhance solubility.
  • Derivatization : Synthesize prodrugs (e.g., acetylated diols) to improve lipophilicity .

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